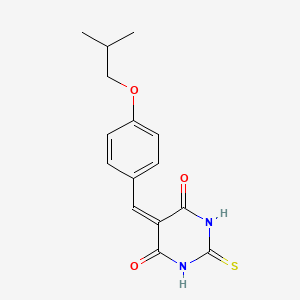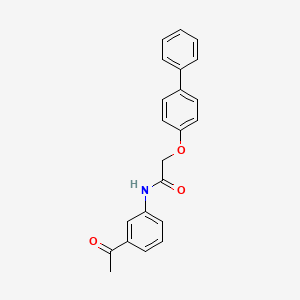![molecular formula C21H23ClFN5 B5604037 (3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest falls into a category of chemicals known for their complex synthesis and structure, contributing to diverse fields like materials science, pharmaceuticals, and chemical engineering. Although the exact compound might not be directly mentioned in available literature, similar compounds provide a context for understanding its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic precursors to achieve the desired structural complexity. These reactions typically involve halogenation, cycloaddition, and amine formation steps. Specific conditions, such as temperature, solvent, and catalysts, are crucial for the success of each step, ensuring high yield and purity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021; Vinayak, Sudha, & Lalita, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, which reveals the arrangement of atoms in three-dimensional space. These structures often show planar aromatic systems with various substituents affecting the overall shape and electronic distribution of the molecule. The orientation of different groups can significantly influence the molecule's reactivity and interaction with other substances (Shi et al., 2007; Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one typically include nucleophilic substitution, electrophilic addition, and coupling reactions. The presence of halogen atoms and the amine group can lead to reactions with various reagents, forming new bonds and structures, indicative of the compound's versatility in chemical synthesis (Fischer, Burschka, & Tacke, 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility are determined by the molecular structure. Compounds with similar structures exhibit distinct physical behaviors based on their molecular interactions, polarity, and overall size. These properties are essential for determining the compound's applicability in different solvents and conditions (Khlebnikova, Isakova, & Lakhvich, 2011).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other substances, are crucial for understanding the compound's behavior in chemical reactions. Studies on similar compounds show how different functional groups influence these properties, providing insights into their potential uses and limitations in synthetic chemistry and industrial applications (Strakova, Strakovs, & Petrova, 2005).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Research on fluorinated compounds similar to the query compound has led to the development of exocyclic enamine derivatives through reactions with primary and secondary amines. Such reactions are significant in organic synthesis, providing pathways to various organic compounds with potential applications in drug development and material science (Khlebnikova, Isakova, & Lakhvich, 2011).
Photophysical Studies
Novel V-shaped molecules and their isomers have been synthesized and studied for their photophysical properties, demonstrating potential applications in security inks and sensors due to their unique morphology-dependent fluorochromism. Such studies highlight the importance of structural configuration in determining the photophysical behavior of organic compounds, which can be crucial for designing new materials for optical applications (Lu & Xia, 2016).
Material Science Applications
Research into the structural and energetic properties of related compounds has shown potential applications in material science, particularly in the development of novel materials with specific photophysical and electrochemical properties. For example, aromatic poly(amine-imide)s bearing a pendent triphenylamine group have been synthesized, demonstrating good thermal stability and potential for use in electrochromic devices and other electronic applications (Cheng, Hsiao, Su, & Liou, 2005).
Potential Pharmaceutical Applications
While the query specifically excluded information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been studied for their pharmacological activities. For instance, novel aromatic poly(amine-imide)s with triphenylamine units have shown useful levels of thermal stability and potential for pharmaceutical applications due to their chemical properties and solubility in organic solvents (Cheng et al., 2005).
Eigenschaften
IUPAC Name |
3-chloro-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5/c1-14-7-6-8-15(2)19(14)28-20(25-26-27-28)21(11-4-3-5-12-21)24-16-9-10-18(23)17(22)13-16/h6-10,13,24H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTXDMNCLBIZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)
![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)